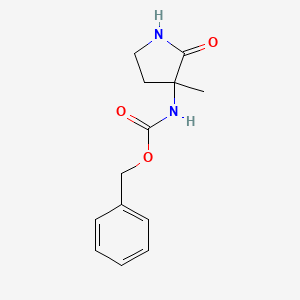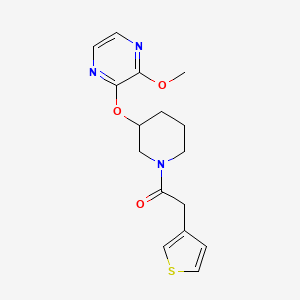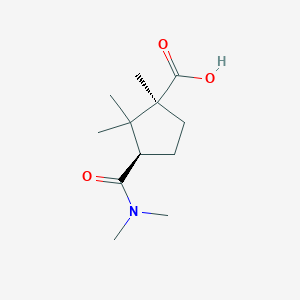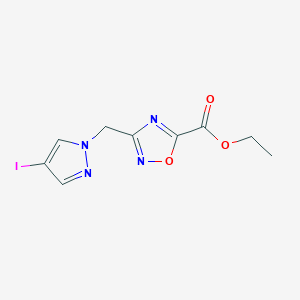
N-(3-méthyl-2-oxopyrrolidin-3-yl)carbamate de benzyle
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Electrochemical Behaviour Analysis
The electrochemical properties of 1-benzyl-3-carbamoylpyridinium chloride, a model compound for NAD+, have been studied in aqueous media. The compound undergoes a reversible one-electron reduction to form a free radical, which then irreversibly dimerises into a diastereoisomeric pair. Further reduction of the free radical leads to the formation of dihydropyridine derivatives. The dimeric products, which are strongly adsorbed on the electrode surface, pose a challenge for preparative purposes, but this can be mitigated by the addition of benzene and surface-active substances. A detailed mechanism for the electrochemical reduction of this compound is proposed, which could be relevant for understanding the electrochemical behavior of benzyl N-(3-methyl-2-oxopyrrolidin-3-yl)carbamate .
Synthesis and Stereoselectivity
The synthesis of 1-Aryl-1-alkenyl N,N-diisopropylcarbamates from alkyl aryl ketones and N,N-diisopropylcarbamoyl chloride has been described. These compounds undergo syn-carbolithiation with alkyllithium/diamine, resulting in configurationally stable lithiated benzyl carbamates. These intermediates can be trapped with various electrophiles. The reaction, when performed with chiral diamines, shows moderate enantiofacial differentiation, which could be a significant consideration for the synthesis of benzyl N-(3-methyl-2-oxopyrrolidin-3-yl)carbamate .
Chiral Organogels and Supramolecular Structures
A study on the gelation properties of a long-chain carbamate of 1-benzyl-pyrrolidine-3,4-diol has shown the ability to form stable gels in both polar and apolar solvents. The chirality of the supramolecular structures and fibers constituting the gel is influenced by the configuration of the stereogenic centers in the pyrrolidine unit. This results in enantiomeric discrimination and self-sorting, leading to separate fibers of opposite helicity. This suggests potential for creating functionalized chiral architectures, which could be relevant for the application of benzyl N-(3-methyl-2-oxopyrrolidin-3-yl)carbamate in material science .
Molecular Structure and Bioactivity
The molecular structure of 4-benzyl-5-oxomorpholine-3-carbamide has been analyzed using various techniques, including X-ray diffraction and spectroscopy. Theoretical computations such as DFT and molecular dynamics simulations have been used to predict the compound's properties, including reactivity sites, bond dissociation energies, and interactions with water molecules. Docking studies suggest that the compound could exhibit inhibitory activity against pyrrole inhibitor, indicating potential bioactive properties. These findings could provide insights into the physical, chemical, and biological properties of benzyl N-(3-methyl-2-oxopyrrolidin-3-yl)carbamate .
Analytical Method Development
A sensitive high-performance liquid chromatographic method has been developed for the determination of a methyl carbamate derivative in rat blood. The method offers improved selectivity and sensitivity compared to previous methods, with a linear range suitable for pharmacokinetic studies. This analytical technique could be adapted for monitoring benzyl N-(3-methyl-2-oxopyrrolidin-3-yl)carbamate in biological samples, which is essential for understanding its pharmacokinetics and metabolism .
Applications De Recherche Scientifique
- Les propargylamines, comme notre composé, servent d'intermédiaires de synthèse précieux pour la création d'hétérocycles contenant de l'azote. Le composé en titre peut être utilisé comme précurseur pour synthétiser diverses structures hétérocycliques .
- La fraction alkyne électrophile dans ce composé ouvre des possibilités pour concevoir de nouveaux agents pharmaceutiques. Les chercheurs peuvent explorer sa réactivité et son activité biologique potentielle .
- La synthèse de ce composé implique une réaction en cascade, mettant en évidence son utilité en synthèse organique. L'étude de sa réactivité et de ses transformations pourrait conduire à de nouvelles méthodologies synthétiques .
- Bien que les études biologiques spécifiques sur ce composé soient rares, ses caractéristiques structurales suggèrent une activité pharmacologique potentielle. Les chercheurs pourraient explorer ses interactions avec les cibles biologiques .
- Le fragment aromatique condensé dans ce composé le rend intéressant pour une dérivation ultérieure. Les chercheurs pourraient étudier son comportement dans divers systèmes aromatiques .
- Les imidazolidines sont des blocs de construction polyvalents. Comprendre la réactivité de ce composé dans les réactions à base d'imidazolidine pourrait conduire à de nouvelles voies de synthèse .
Synthèse d'hétérocycles
Recherche pharmaceutique
Synthèse organique
Activité biologique
Dérivés aromatiques
Chimie de l'imidazolidine
Propriétés
IUPAC Name |
benzyl N-(3-methyl-2-oxopyrrolidin-3-yl)carbamate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H16N2O3/c1-13(7-8-14-11(13)16)15-12(17)18-9-10-5-3-2-4-6-10/h2-6H,7-9H2,1H3,(H,14,16)(H,15,17) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HXYPOWTXXAFOQX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(CCNC1=O)NC(=O)OCC2=CC=CC=C2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H16N2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
248.28 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![9-(4-fluorophenyl)-1,7-dimethyl-3-[(E)-3-phenylprop-2-enyl]-7,8-dihydro-6H-purino[7,8-a]pyrimidine-2,4-dione](/img/no-structure.png)

![N-allyl-2-({6-oxo-1-[3-(trifluoromethyl)benzyl]-1,6-dihydro-3-pyridinyl}carbonyl)-1-hydrazinecarbothioamide](/img/structure/B2502454.png)

![(1R,5S)-3-(methylthio)-N-(4-(trifluoromethyl)phenyl)-8-azabicyclo[3.2.1]octane-8-carboxamide](/img/structure/B2502458.png)
![1-(3-(6,7-dihydrothieno[3,2-c]pyridin-5(4H)-yl)azetidin-1-yl)-3-(4-(trifluoromethyl)phenyl)propan-1-one hydrochloride](/img/structure/B2502459.png)


![N-methyl-2-{[3-phenyl-6-(trifluoromethyl)thieno[3,2-b]pyridin-2-yl]carbonyl}-1-hydrazinecarbothioamide](/img/structure/B2502467.png)
![{[4-fluoro-1-[(1-methyl-1H-pyrazol-4-yl)methyl]pyrrolidin-2-yl]methyl}(methyl)amine](/img/structure/B2502470.png)

![1-(((tert-Butoxycarbonyl)amino)methyl)-2-oxabicyclo[2.2.2]octane-4-carboxylic acid](/img/structure/B2502472.png)
![N-[1-(2-furoyl)-1,2,3,4-tetrahydroquinolin-7-yl]-3-phenylpropanamide](/img/structure/B2502474.png)